
1-(Phenylsulfonyl)-2-indoleboronic acid
Vue d'ensemble
Description
1-(Phenylsulfonyl)-2-indoleboronic acid, also known as 1-(Phenylsulfonyl)indole-2-boronic acid or 1-(Phenylsulfonyl)indole-2-boronic acid MIDA ester, is a chemical compound with the empirical formula C19H17BN2O6S . It is often used in Suzuki Cross-Coupling reactions .
Molecular Structure Analysis
The molecular weight of 1-(Phenylsulfonyl)-2-indoleboronic acid is 412.22 . The SMILES string representation of its structure isC[N]12CC(=O)O[B]1(OC(=O)C2)c3cc4ccccc4n3S(=O)(=O)c5ccccc5 . Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)-2-indoleboronic acid is a powder with a melting point of 159-165 °C . It has an assay of 96% .Applications De Recherche Scientifique
Nucleophilic Addition Reactions
1-(Phenylsulfonyl)-2-indoleboronic acid has been explored for its reactivity in nucleophilic addition reactions. For instance, 2-nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition with various enolates and lithium dimethylcuprate, producing 3-substituted-2-nitroindoles (Pelkey, Barden, & Gribble, 1999). This indicates its potential in creating diverse indole derivatives.
Synthesis of Acyl-Indoles
Another significant application is in the synthesis of 2-acyl-1-(phenylsulfonyl)indoles. These compounds are prepared from 1-(phenylsulfonyl)indoles through a process involving s-butyllithium and carboxylic acid anhydrides (Jiang & Gribble, 2002). This method highlights the versatility of 1-(phenylsulfonyl)indole derivatives in organic synthesis.
Structural Analysis and DFT Calculations
Recent studies have included the synthesis and structural analysis of new derivatives of 1-(phenylsulfonyl)indole. These studies incorporate techniques like X-ray crystallography and Density Functional Theory (DFT) calculations to understand the molecular structure and properties of these derivatives (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017). Such research is crucial for designing molecules with desired properties for various applications.
Sulfonation Studies
Research also involves the sulfonation of 1-phenylsulfonyl-1H-indoles, leading to the development of efficient protocols for synthesizing sulfonyl chloride derivatives. These derivatives are key intermediates for producing various sulfonamide derivatives (Janosik et al., 2006), indicating the compound's role in producing structurally diverse molecules.
Catalytic Applications
Moreover, 1-(Phenylsulfonyl)-2-indoleboronic acid and its derivatives have been used in catalytic applications. For example, propylsulfonic acid-functionalized periodic mesoporous benzenesilica, which includes phenylsulfonyl groups, showed high catalytic activity in the condensation of indole on benzaldehyde (Siegel et al., 2012). This demonstrates its potential in catalysis and material science.
Orientations Futures
The future directions of research involving 1-(Phenylsulfonyl)-2-indoleboronic acid could involve further exploration of its reactivity in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that indole derivatives are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s molecular weight is 41222 , which is within the range generally favorable for good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCYMHOULBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379906 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-2-indoleboronic acid | |
CAS RN |
342404-46-0 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 342404-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



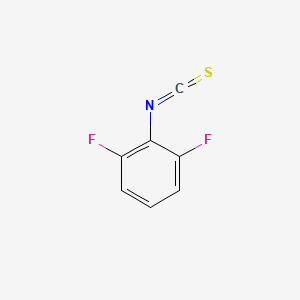
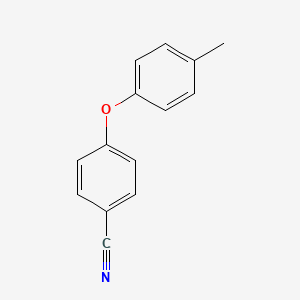
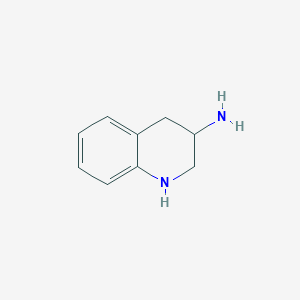
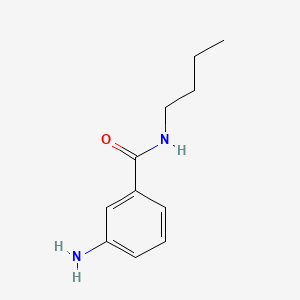


![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

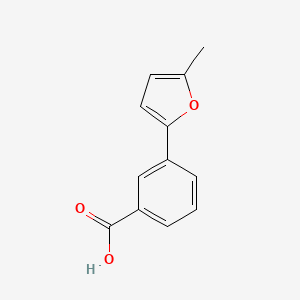



![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)